2,7-Dimethylquinazolin-4(1H)-one

Cancer Research Antimetabolite Enzyme Inhibition

2,7-Dimethylquinazolin-4(1H)-one is a heterocyclic quinazolinone derivative with a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol. This compound serves as a foundational scaffold in medicinal chemistry, particularly for the development of potent and selective enzyme inhibitors.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 194473-09-1
Cat. No. B062537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylquinazolin-4(1H)-one
CAS194473-09-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)N=C(N2)C
InChIInChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13)
InChIKeyMTPDXLMFGKZOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylquinazolin-4(1H)-one (CAS 194473-09-1): A Core Quinazolinone Scaffold for Targeted Inhibitor Design


2,7-Dimethylquinazolin-4(1H)-one is a heterocyclic quinazolinone derivative with a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol [1]. This compound serves as a foundational scaffold in medicinal chemistry, particularly for the development of potent and selective enzyme inhibitors. The quinazolinone core is a known mimic of nicotinamide, enabling its use in the design of poly(ADP-ribose) polymerase (PARP) inhibitors [2], and it is also a key structural motif in nonclassical antifolate inhibitors of thymidylate synthase (TS) [3]. The specific 2,7-dimethyl substitution pattern imparts distinct steric and electronic properties that differentiate it from other regioisomers and mono-methylated analogs, directly influencing target engagement and downstream biological activity.

Why 2,7-Dimethylquinazolin-4(1H)-one (CAS 194473-09-1) Cannot Be Replaced by Other Quinazolinone Analogs


Substituting 2,7-Dimethylquinazolin-4(1H)-one with a generic quinazolinone analog is a high-risk decision due to the extreme sensitivity of biological activity to the specific substitution pattern on the quinazolinone ring. Systematic structure-activity relationship (SAR) studies have demonstrated that substituent type and position are the primary drivers of potency and selectivity for key targets like PARP-1 and thymidylate synthase [1][2]. For instance, while the unsubstituted quinazolin-4(3H)-one core exhibits only weak micromolar PARP-1 inhibition (IC50 = 5.75 μM) [1], the addition of a single methyl group at the 2-position, as seen in the target compound, is a critical step toward enhanced activity. However, moving the methyl group to a different position, such as the 7-position or combining it with a 6-position methyl, can drastically alter target binding affinity and cellular efficacy, rendering a seemingly minor structural change functionally significant [2][3]. Therefore, procurement of the precise regioisomer, 2,7-Dimethylquinazolin-4(1H)-one, is essential for maintaining experimental reproducibility and achieving the intended biological outcome in inhibitor development programs.

Quantitative Evidence for 2,7-Dimethylquinazolin-4(1H)-one (CAS 194473-09-1) Differentiation


High-Affinity Inhibition of Thymidylate Synthase (TS)

Derivatives based on the 2,7-Dimethylquinazolin-4(1H)-one core have been identified as exceptionally potent inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a validated anticancer target [1]. A specific derivative incorporating this core (BDBM50033933) exhibited an IC50 of 4.40 nM against TS purified from mouse L1210 leukemia cells [1]. This potency is among the highest in its class and contrasts sharply with the broader activity range of the general 2-methylquinazolin-4-one class, which shows TS inhibition IC50 values spanning from 0.4 nM to 380,000 nM [2]. This demonstrates that the 2,7-disubstituted scaffold, as present in 2,7-Dimethylquinazolin-4(1H)-one, is a privileged chemotype for achieving low nanomolar TS inhibition.

Cancer Research Antimetabolite Enzyme Inhibition

Strategic Advantage of 2-Methyl Substitution for PARP-1 Inhibitor Potency

Systematic SAR studies on the quinazolin-4(3H)-one scaffold have established that substitution at the 2-position is critical for enhancing PARP-1 inhibitory activity [1]. The unsubstituted quinazolin-4(3H)-one core shows weak activity with an IC50 of 5.75 μM [1]. The addition of a methyl group at the 2-position, a key feature of 2,7-Dimethylquinazolin-4(1H)-one, is a documented strategy for improving potency. This is exemplified by the compound 8-amino-2-methylquinazolin-4(3H)-one, which achieved a submicromolar IC50 of 0.40 μM [1]. While this example also includes an 8-amino group, the data underscore the essential contribution of the 2-methyl substituent for moving beyond the weak micromolar activity of the parent core, a crucial step in lead optimization.

DNA Damage Repair PARP Inhibition Medicinal Chemistry

Regioisomeric Distinction: Differentiated Biological Profile from 2,6-Dimethylquinazolin-4(1H)-one

2,7-Dimethylquinazolin-4(1H)-one is a specific regioisomer with methyl groups at the 2 and 7 positions. Its close analog, 2,6-Dimethylquinazolin-4(1H)-one (CAS 18731-19-6), differs only in the placement of the second methyl group. Despite this minor structural change, the shift from the 7- to the 6-position is known to significantly alter biological activity profiles in related quinazoline and quinazolinone systems [1]. The 2,6-dimethyl substitution pattern is less studied and is not associated with the high-affinity TS inhibition observed with the 2,7-disubstituted core [2]. This lack of data for the 2,6-isomer in the context of TS inhibition, contrasted with the compelling data for the 2,7-isomer, highlights the critical role of the 7-methyl group in achieving potent target engagement.

Structure-Activity Relationship Quinazolinone Regioisomer

Differential Antiviral Potential versus 2-Methylquinazolin-4(3H)-one

While 2-Methylquinazolin-4(3H)-one has demonstrated antiviral activity against influenza A virus with an in vitro IC50 of 23.8 μg/mL (approximately 136 μM) [1], this activity is in a different therapeutic area and potency range compared to the nanomolar TS inhibition seen with 2,7-Dimethylquinazolin-4(1H)-one derivatives [2]. This divergence highlights how even a closely related mono-methyl analog can exhibit a completely different biological profile. The 2,7-dimethyl substitution pattern of the target compound, therefore, appears to specifically tailor the scaffold for high-affinity interaction with folate-dependent enzymes like TS, rather than the broad antiviral mechanisms of its 2-methyl counterpart.

Antiviral Influenza Host-Directed Therapy

Procurement-Driven Application Scenarios for 2,7-Dimethylquinazolin-4(1H)-one (CAS 194473-09-1)


Core Scaffold for High-Affinity Thymidylate Synthase (TS) Inhibitor Development

Procure 2,7-Dimethylquinazolin-4(1H)-one for use as a starting material in the synthesis of novel, nonclassical antifolate inhibitors targeting thymidylate synthase. This is a well-validated application, as derivatives of this core have demonstrated IC50 values as low as 4.40 nM against TS [1]. This scaffold provides a significant head start over unoptimized or mono-substituted analogs, enabling medicinal chemistry efforts focused on improving pharmacokinetic properties while maintaining potent target engagement. Ideal for oncology-focused drug discovery programs, particularly those investigating colorectal, breast, or hematological malignancies where TS is a validated target [2].

Lead Optimization for 2-Substituted PARP-1 Inhibitors

Utilize 2,7-Dimethylquinazolin-4(1H)-one as a privileged intermediate for the synthesis of next-generation PARP-1 inhibitors. The 2-methyl group is a key structural determinant for improving potency beyond the weak activity of the parent quinazolinone core (IC50 = 5.75 μM) [3]. The 7-position methyl group provides an additional handle for modulating physicochemical properties and target selectivity. This compound is therefore a strategically valuable building block for exploring the SAR around the quinazolinone core to achieve submicromolar or nanomolar PARP-1 inhibition, a critical objective for developing effective anticancer agents that exploit synthetic lethality.

Reference Standard for Regioisomer-Specific Activity Profiling

Employ 2,7-Dimethylquinazolin-4(1H)-one as a critical reference standard in SAR campaigns designed to map the biological activity of dimethyl-substituted quinazolinones. Its distinct activity profile, particularly the potent TS inhibition associated with its derivatives [1], makes it an essential comparator when evaluating its 2,6-dimethyl regioisomer (CAS 18731-19-6) or other close analogs. Using this compound ensures that subtle but critical differences in target engagement and cellular efficacy due to regioisomerism are accurately identified and attributed, preventing false conclusions in SAR studies.

Building Block for Targeted Covalent Inhibitor Libraries

Incorporate 2,7-Dimethylquinazolin-4(1H)-one into the design of targeted covalent inhibitor (TCI) libraries. The quinazolinone core provides a well-understood, target-binding scaffold, particularly for enzymes with accessible nucleophilic residues in their active sites (e.g., cysteine or lysine). The 2- and 7-methyl groups can be leveraged to fine-tune non-covalent binding affinity and orientation, while the core structure can be further derivatized with electrophilic warheads for covalent modification. This approach is highly relevant for creating potent and selective chemical probes for TS, PARP-1, or other therapeutically relevant kinases, where sustained target engagement is desired [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.